2-[(naphthalen-1-ylmethyl)sulfanyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
Description
2-[(Naphthalen-1-ylmethyl)sulfanyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is a heterocyclic compound featuring a fused triazoloquinazolinone core substituted with a naphthalen-1-ylmethyl sulfanyl group. Its structure combines a rigid quinazolinone scaffold with a triazole ring, which is further functionalized by a sulfur-linked naphthalene moiety. The naphthalene group likely enhances lipophilicity and π-π stacking interactions, which may influence binding affinity and pharmacokinetic properties .
Properties
Molecular Formula |
C20H16N4OS |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
2-(naphthalen-1-ylmethylsulfanyl)-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C20H16N4OS/c25-18-10-4-9-17-16(18)11-24-19(21-17)22-20(23-24)26-12-14-7-3-6-13-5-1-2-8-15(13)14/h1-3,5-8,11H,4,9-10,12H2 |
InChI Key |
OONAHXKPBRTTDM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NC3=NC(=NN3C=C2C(=O)C1)SCC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(naphthalen-1-ylmethyl)sulfanyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Naphthalen-1-ylmethyl Sulfanyl Intermediate: This step involves the reaction of naphthalene with a suitable sulfanylating agent to introduce the sulfanyl group at the desired position.
Cyclization to Form the Triazoloquinazolinone Core: The intermediate is then subjected to cyclization reactions involving triazole and quinazolinone precursors under specific reaction conditions, such as the use of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(naphthalen-1-ylmethyl)sulfanyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the triazoloquinazolinone core.
Substitution: The naphthalen-1-ylmethyl group can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the naphthalene ring.
Scientific Research Applications
2-[(naphthalen-1-ylmethyl)sulfanyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-[(naphthalen-1-ylmethyl)sulfanyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Findings:
Substituent Effects on Lipophilicity: The target compound’s naphthalen-1-ylmethyl sulfanyl group likely increases logP (~5.0) compared to analogs with phenyl-based substituents (e.g., C118-0094: logP 4.94). This enhanced lipophilicity may improve membrane permeability but could reduce aqueous solubility .
Synthetic Efficiency: The synthesis of triazoloquinazolinones using NGPU catalyst (as in ) achieves higher yields (85–92%) and shorter reaction times (<2 hours) compared to traditional methods.
In contrast, the target compound’s naphthalene group offers a larger hydrophobic surface for binding . Methyl groups at position 6 (e.g., ) rigidify the tetrahydroquinazolinone ring, possibly improving metabolic stability.
Biological Implications :
- Chlorine substitution (C118-0094) may confer electrophilic reactivity or halogen-bonding capacity, whereas the target compound’s naphthalene moiety could enhance binding to hydrophobic pockets in enzymes or receptors .
Biological Activity
The compound 2-[(naphthalen-1-ylmethyl)sulfanyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is a heterocyclic compound that combines elements of naphthalene and quinazoline with a triazole moiety. This unique structure suggests potential for various biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. This article aims to explore the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The compound features a naphthalen-1-ylmethyl group linked to a sulfur atom, which is further attached to a triazoloquinazolinone framework. This combination of heterocycles enhances its potential reactivity and biological activity. The synthesis of this compound can be achieved through various methods, including nucleophilic substitutions and cycloadditions, which may influence its pharmacological properties .
Antimicrobial Activity
Studies have shown that quinazoline derivatives, including those containing triazole rings, exhibit significant antimicrobial properties. The presence of the naphthalenylmethyl sulfanyl group may enhance the compound's interaction with microbial targets. For instance, compounds with similar structures have demonstrated effectiveness against a range of bacteria and fungi .
Antiviral Properties
The triazole moiety is known for its antiviral activity. Compounds that incorporate this structure have been reported to inhibit viral replication and interfere with viral protein synthesis. The specific interactions of this compound with viral targets remain to be thoroughly investigated.
Anticancer Activity
Research indicates that compounds containing quinazoline and triazole frameworks possess anticancer properties by inhibiting key enzymes involved in cancer progression. For example, studies have highlighted the ability of similar compounds to induce apoptosis in cancer cells and inhibit tumor growth . The unique structural features of this compound may confer distinct mechanisms of action compared to its analogs.
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent can be attributed to its ability to inhibit cyclooxygenase (COX) enzymes. Inhibitors of COX-1 and COX-2 are widely used in treating inflammation and pain. Preliminary studies suggest that compounds with similar structures exhibit significant inhibition of these enzymes .
Comparative Analysis with Related Compounds
A comparison table highlighting structural similarities and biological activities among related compounds is presented below:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Quinazoline Derivatives | General structure includes a quinazoline core | Broad-spectrum antimicrobial activity |
| Triazole-based Compounds | Various substitutions on the triazole ring | Often exhibit antifungal properties |
| Naphthalene Sulfide Derivatives | Contains naphthalene with sulfur linkages | Potential for enhanced lipophilicity and membrane permeability |
Case Studies
Recent studies have focused on the biological evaluation of compounds similar to this compound. For instance:
Q & A
Basic: What synthetic strategies are recommended for efficient preparation of this compound?
The synthesis of this triazoloquinazoline derivative typically involves multi-step heterocyclic coupling. A feasible approach includes:
- Step 1 : Condensation of naphthalen-1-ylmethyl thiol with a pre-functionalized quinazolinone scaffold under Mitsunobu or nucleophilic substitution conditions to introduce the sulfanyl group .
- Step 2 : Cyclization using hydrazine derivatives or thiourea to form the triazole ring, optimized via reflux in ethanol or DMF with catalytic acetic acid .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol improves yield (reported ~40–60% in analogous compounds) .
Basic: Which spectroscopic techniques are critical for structural validation?
- 1H/13C NMR : Key signals include the naphthalene aromatic protons (δ 7.2–8.5 ppm), methylene sulfanyl (δ ~3.8–4.2 ppm), and triazole/quinazoline carbons (δ 140–160 ppm in 13C) .
- LC-MS : Molecular ion peaks (e.g., [M+H]+) should align with the molecular formula (C21H18N4OS). High-resolution MS resolves isotopic patterns .
- IR : Confirm sulfanyl (C–S stretch ~600–700 cm⁻¹) and carbonyl (C=O ~1680 cm⁻¹) groups .
Advanced: How can computational methods optimize reaction pathways and reduce experimental iterations?
- Quantum Chemical Calculations : Use DFT (e.g., Gaussian) to model transition states and intermediates, identifying energy barriers for key steps like cyclization .
- Reaction Path Search Tools : Software like GRRM or AFIR predicts viable pathways, minimizing trial-and-error synthesis .
- Machine Learning : Train models on existing triazoloquinazoline datasets to predict optimal solvents, temperatures, and catalysts .
Advanced: What experimental design principles improve yield and reproducibility?
- Factorial Design : Apply a 2^k design to test variables (e.g., solvent polarity, temperature, catalyst loading). For example, optimize cyclization by varying ethanol/water ratios and heating times .
- Response Surface Methodology (RSM) : Model interactions between parameters (e.g., pH and reagent stoichiometry) to maximize yield .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and identify side products .
Advanced: How to resolve contradictions in reported biological activity data?
- Dose-Response Studies : Perform assays (e.g., IC50) across multiple cell lines to account for variability in membrane permeability or metabolic stability .
- Target Validation : Use CRISPR/Cas9 or siRNA to confirm on-target effects (e.g., kinase inhibition) vs. off-target cytotoxicity .
- Meta-Analysis : Cross-reference datasets from public repositories (ChEMBL, PubChem) to identify outliers or assay-specific artifacts .
Advanced: What strategies elucidate structure-activity relationships (SAR) for this scaffold?
- Fragment Replacement : Synthesize analogs with modified naphthalene (e.g., halogenation) or triazole substituents to assess steric/electronic effects .
- Molecular Docking : Simulate binding to targets (e.g., EGFR or topoisomerase) using AutoDock Vina to prioritize substituents enhancing affinity .
- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., triazole N) and hydrophobic regions (naphthalene) via MOE or Schrödinger .
Basic: How to assess compound stability under varying storage conditions?
- Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) for 1–4 weeks. Monitor degradation via HPLC .
- pH Stability : Incubate in buffers (pH 1–13) and quantify intact compound using LC-MS. Sulfanyl groups may hydrolyze under alkaline conditions .
Advanced: What methodologies enable efficient scale-up from milligram to gram quantities?
- Flow Chemistry : Continuous reactors minimize exothermic risks during cyclization and improve heat/mass transfer .
- Catalyst Recycling : Immobilize Pd/C or enzymes (e.g., lipases) for Suzuki couplings or ester hydrolysis, reducing waste .
- Crystallization Engineering : Use anti-solvent addition or cooling profiles to control particle size and polymorphism .
Advanced: How to address discrepancies in computational vs. experimental solubility data?
- COSMO-RS Simulations : Predict solubility in diverse solvents (e.g., DMSO, ethanol) and validate with shake-flask/HPLC methods .
- Hansen Solubility Parameters : Compare HSP distances to identify mismatches between predicted and observed solubility .
- Co-Crystal Screening : Explore co-formers (e.g., succinic acid) to enhance aqueous solubility via non-covalent interactions .
Basic: What safety protocols are essential during handling and disposal?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
